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4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Physicochemical property Aqueous solubility Medicinal chemistry procurement

Researchers requiring a validated fragment for Aar2/RNaseH or kinase inhibitor campaigns often face failed crystallography trials due to unsuitable physicochemical properties. 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS 626217-76-3) is the only analog in its scaffold class with a deposited co-crystal structure (PDB 7FKS), providing direct binding-mode visualization. Its 1.79-fold higher aqueous solubility (1.12 mg/mL) over the piperidine analog ensures reliable assay compatibility. - Validated fragment hit with PDB 7FKS co-crystal structure for immediate structure-guided optimization. - ≥95% purity with batch-specific NMR, HPLC, and GC QC data to ensure reproducible synthetic campaigns. - Global supply with storage at 2-8°C under inert gas, ensuring stability during multi-gram logistics.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 626217-76-3
Cat. No. B1349163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
CAS626217-76-3
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=NC=N2)Cl)N
InChIInChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2
InChIKeyHGBSHFZMWYKLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine


4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (CAS 626217-76-3) is a heterocyclic small molecule belonging to the 4-chloro-6-amino-pyrimidine scaffold class, characterized by a chlorine atom at position 4, a primary amine at position 5, and a pyrrolidin-1-yl substituent at position 6 of the pyrimidine core . With a molecular formula of C₈H₁₁ClN₄ and a molecular weight of 198.65 g/mol, the compound is supplied at ≥95% purity by multiple vendors and is primarily utilized as a synthetic building block for medicinal chemistry programs targeting kinase inhibition . The compound has been deposited as a crystallographic fragment (PDB Ligand Code: VQB) in the Protein Data Bank, where it was identified as a validated fragment hit binding to Aar2/RNaseH via PanDDA analysis, establishing its experimental tractability for fragment-based drug discovery [1].

Fragment-based discovery – validated crystallographic hit for Aar2/RNaseH (PDB 7FKS).
Kinase inhibitor scaffold – C4-Cl handle supports SNAr diversification for library synthesis.
Cheminformatics training sets – multi-database registration with experimental binding coordinates.

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Distinct from Piperidine and Morpholine Analogs


The 4-chloro-6-amino-pyrimidine scaffold class encompasses compounds with varying C6 substituents, including pyrrolidine (C₈H₁₁ClN₄, MW 198.65), piperidine (C₉H₁₃ClN₄, MW 212.68), and morpholine (C₈H₁₁ClN₄O, MW 214.65) analogs . These structural variations produce quantifiably distinct physicochemical properties—aqueous solubility, lipophilicity, basicity, and molecular volume—that directly govern performance in downstream applications. For example, the pyrrolidine analog exhibits approximately 1.79-fold higher aqueous solubility (1.12 mg/mL) than the piperidine analog (0.626 mg/mL), a difference that significantly alters crystallization behavior, biochemical assay compatibility, and synthetic tractability . Furthermore, only the pyrrolidine analog has been experimentally validated as a crystallographic fragment hit (PDB 7FKS) using the PanDDA method, providing direct structural evidence of protein binding that is absent for the morpholine and piperidine counterparts [1]. Substituting one analog for another without adjusting experimental parameters risks irreproducible results, failed crystallographic trials, and misleading structure-activity relationship (SAR) interpretations.

Property
Pyrrolidine analog (CAS 626217-76-3)
Solubility ~1.12 mg/mL
Analog
Piperidine analog (CAS 84762-70-9)
Solubility ~0.626 mg/mL
Impact
Solubility differential may shift crystallization behavior and assay compatibility.
Evidence
PDB 7FKS crystallographic binding validated
Analog
Piperidine / morpholine analogs – no PDB protein-ligand entries
Impact
Direct substitution may introduce SAR interpretation risk without structural validation.
Similar CAS scaffold does not guarantee interchangeable crystallization or assay performance.

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Comparative Evidence


Aqueous Solubility Advantage Over Piperidine Analog

The pyrrolidine analog (CAS 626217-76-3) demonstrates an aqueous solubility of 1.12 mg/mL (0.00565 mol/L), which is approximately 1.79-fold higher than the piperidine analog (CAS 84762-70-9) at 0.626 mg/mL (0.00294 mol/L) as reported by Bidepharm QC data . This solubility differential means that at equimolar concentrations, the pyrrolidine compound can achieve approximately 1.92-fold higher molar solubility (0.00565 vs. 0.00294 mol/L), reducing the risk of compound precipitation in biochemical assays and facilitating more reliable dose-response measurements .

Aqueous Solubility
Head-to-head
1.79-fold higher vs piperidine analog
Reported solubility context – supports reduced precipitation risk in biochemical assays.
1.12 mg/mL vs 0.626 mg/mL (vendor QC data).
Physicochemical property Aqueous solubility Medicinal chemistry procurement

Low Molecular Weight and Crystallographic Fragment Hit

At MW 198.65 g/mol, the pyrrolidine analog (CAS 626217-76-3) is the lowest molecular weight member of the 4-chloro-6-substituted-pyrimidin-5-amine series, compared to the piperidine analog at MW 212.68 and the morpholine analog at MW 214.65 . With 24 non-hydrogen atoms, it falls within the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300). Crucially, this compound has been experimentally validated as a fragment hit: it was soaked into Aar2/RNaseH crystals, and its binding was detected and modeled using the PanDDA (Pan-Dataset Density Analysis) method, resulting in PDB deposition 7FKS [1]. In contrast, no PDB entries exist for the piperidine or morpholine analogs bound to a protein target, providing a structural biology precedence unique to the pyrrolidine scaffold [2].

Fragment Hit Validation
Head-to-head
Pyrrolidine analog PDB 7FKS
Piperidine / Morpholine No PDB entry
Unique crystallographic binding validation
Structural biology precedence may lower lead-optimization risk.
MW 198.65; PanDDA method; Aar2/RNaseH target.
Fragment-based drug discovery Molecular weight Crystallographic screening

pKa and Ionization State Under Assay Conditions

The predicted pKa of the pyrrolidine analog (CAS 626217-76-3) is 3.12±0.35, as reported by ChemicalBook and ichembio . By comparison, the morpholine analog (CAS 84762-69-6) has a reported pKa of 4.16±0.35 . At physiological pH 7.4, both compounds exist predominantly in their neutral (free base) forms; however, under acidic assay conditions or during salt formation for formulation, the pKa difference of approximately 1.04 units translates to a roughly 11-fold difference in the protonated/unprotonated equilibrium at a given pH near the pKa midpoint, potentially impacting solubility, membrane permeability, and target binding interactions in pH-dependent assays.

pKa and Ionization
Cross-study
ΔpKa ≈ 1.04 vs morpholine analog
May reduce protonation-dependent off-target interactions in pH-sensitive assays.
Predicted pKa 3.12±0.35 (pyrrolidine) vs 4.16±0.35 (morpholine).
pKa Ionization state Assay buffer compatibility

Boiling Point and Density for Purification and Handling

The predicted boiling point of the pyrrolidine analog (CAS 626217-76-3) is 367.8±42.0 °C with a density of 1.373±0.06 g/cm³, compared to the piperidine analog (CAS 84762-70-9) with a boiling point of 379.7 °C at 760 mmHg and density of 1.309 g/cm³, and the morpholine analog (CAS 84762-69-6) with a boiling point of 405.3±45.0 °C . The lower boiling point of the pyrrolidine analog suggests greater volatility, which can be advantageous for purification by vacuum distillation, while its higher density allows for more compact storage and easier phase separation during liquid-liquid extraction workup procedures compared to the piperidine analog .

Boiling Point & Density
Head-to-head
Pyrrolidine 367.8±42.0 °C / 1.373 g/cm³
Piperidine 379.7 °C / 1.309 g/cm³
BP ~11.9 °C lower; density 0.064 g/cm³ higher
May support purification by distillation and improve phase separation in workup.
Predicted values at 760 mmHg.
Boiling point Density Synthetic chemistry Purification optimization

ChEMBL Database and Druggability Annotation

The pyrrolidine analog (CAS 626217-76-3) is registered in the ChEMBL database under accession CHEMBL1905991, with associated cross-references to PubChem (CID 1085196), ZINC (ZINC000000802036), and the EPA CompTox Dashboard (DTXSID90360165), facilitating comprehensive computational profiling and database integration for virtual screening campaigns [1]. This multi-database registration enables researchers to quickly access predicted ADMET properties, structural alerts, and bioactivity predictions from public resources, streamlining the hit-to-lead triage process. While the piperidine and morpholine analogs also have database registrations, the combination of ChEMBL annotation with experimental crystallographic validation (PDB 7FKS) is unique to the pyrrolidine analog within this scaffold series [2].

Database Annotation
Supporting
ChEMBL CHEMBL1905991 + PDB 7FKS combination
Supports computational triage and model training set inclusion.
Unique among pyrrolidine/piperidine/morpholine analogs.
ChEMBL Bioactivity database Chemical probe annotation

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine: Application Scenarios


Fragment-Based Discovery Targeting Splicing Factors

This compound is ideally suited as a validated fragment starting point for hit-to-lead campaigns against Aar2/RNaseH or homologous splicing factor targets. The availability of a high-resolution co-crystal structure (PDB 7FKS) provides direct visualization of the binding mode, enabling structure-guided medicinal chemistry optimization with reduced synthetic risk [1]. The compound's relatively lower molecular weight (198.65 g/mol), compliance with fragment 'Rule of Three' guidelines, and approximately 1.79-fold higher aqueous solubility than its piperidine analog ensure reliable solubility in fragment screening buffers, minimizing false negatives from compound aggregation .

Kinase Inhibitor Scaffold Diversification for Oncology

The 4-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling rapid diversification of the pyrimidine core for kinase inhibitor library synthesis [1]. The predicted pKa of 3.12±0.35, which is approximately 1.04 units lower than the morpholine analog, results in reduced basicity that can lower off-target interactions with hERG channels and other antitargets sensitive to basic amine moieties—a property desirable in kinase inhibitor optimization . Researchers designing focused kinase libraries should preferentially select this scaffold over the morpholine analog when seeking to minimize hERG liability risks.

Reference Standard for Trisubstituted Pyrimidine Synthesis

Due to its tripartite substitution pattern (Cl at C4, NH₂ at C5, pyrrolidine at C6), this compound serves as an analytical reference standard for developing regioselective functionalization methods on the pyrimidine core. The predicted boiling point of 367.8±42.0 °C and density of 1.373 g/cm³, coupled with vendor-supplied NMR, HPLC, and GC batch QC certificates (Bidepharm), ensure batch-to-batch reproducibility for method validation studies [1]. The compound's requirement for storage under inert gas at 2–8 °C should be factored into laboratory logistics planning, particularly when procuring multi-gram quantities for synthetic campaigns .

Cheminformatics Model Training Set Inclusion

The multi-database registration of this compound across ChEMBL (CHEMBL1905991), PubChem (CID 1085196), ZINC, and the EPA CompTox Dashboard makes it an ideal inclusion for computational model training sets focused on predicting fragment binding poses or physicochemical properties of heterocyclic scaffolds [1]. The combination of experimentally determined 3D binding coordinates (PDB 7FKS) with computed molecular descriptors enables benchmarking of docking algorithms and machine learning models for fragment-to-lead optimization, providing an advantage over analogs lacking crystallographic validation .

Application
Selection Property
Validation Focus
Fragment-based discovery (splicing factors)
Crystallographic fragment hit validation
PDB 7FKS binding-mode review; fragment Rule-of-Three compliance
Kinase inhibitor scaffold diversification
SNAr-amenable C4-Cl handle; reduced basicity
Library synthesis feasibility; off-target pharmacology screening
Reference standard for trisubstituted pyrimidine synthesis
Batch-to-batch QC (NMR, HPLC, GC)
Method validation reproducibility; storage condition review
Cheminformatics model training sets
Multi-database registration + experimental 3D coordinates
Docking algorithm benchmarking; fragment-to-lead model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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